![molecular formula C17H16BrN5O B2754479 5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide CAS No. 899973-33-2](/img/structure/B2754479.png)
5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method involves the reaction of 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium .Molecular Structure Analysis
Triazoles have a molecular formula of C2H3N3 and contain a triazole nucleus as a central structural component . The structure includes two carbon and three nitrogen atoms in a five-membered ring .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions. For example, they can be protodeboronated, a process that is not well developed but has been reported in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on the specific compound. In general, they are resistant to oxidation and reduction due to the loss of aromaticity .Wissenschaftliche Forschungsanwendungen
Triazole-based Scaffolds for Drug Discovery
5-Amino-1,2,3-triazole-4-carboxylic acid derivatives, akin to the compound , serve as valuable building blocks for the synthesis of triazole-based scaffolds. These scaffolds are crucial for developing peptidomimetics or biologically active compounds. The versatility of the triazole ring allows for the synthesis of compounds with potential HSP90 inhibitor activity, highlighting its significance in drug discovery and development (Ferrini et al., 2015).
Antimicrobial Applications
Compounds featuring the triazole core have been explored for their antimicrobial properties. Novel triazole derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their efficacy against various microbial strains. These studies have identified compounds with good to moderate activities against targeted organisms, underscoring the potential of triazole derivatives in addressing antimicrobial resistance (Bektaş et al., 2007).
Anticancer and Anti-inflammatory Agents
The triazole motif is integral to the development of novel therapeutic agents with anticancer and anti-inflammatory properties. For instance, triazole derivatives have been synthesized and assessed for their potential to inhibit eosinophilia, a condition associated with asthma and other inflammatory diseases. This research demonstrates the compound's relevance in the development of new antiasthmatic agents based on novel mechanisms of action (Naito et al., 1996).
Anti-Influenza Virus Activity
Research into benzamide-based 5-aminopyrazoles and their derivatives, which share functional groups with the compound of interest, has shown significant anti-influenza A virus activity. These compounds, through innovative synthetic routes, offer a promising avenue for developing treatments against bird flu influenza, highlighting the compound's potential contribution to antiviral research (Hebishy et al., 2020).
Antimicrobial Agent Discovery
The exploration of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, which are structurally related to the specified compound, has led to the identification of novel antimicrobial agents. These agents demonstrate moderate to good activity against primary pathogens, including bacterial and fungal strains, signifying the compound's applicability in the development of new antimicrobial treatments (Pokhodylo et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research into triazoles and related compounds are vast. They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . There is ongoing research into their potential uses in treating a wide range of conditions .
Eigenschaften
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O/c1-11-3-2-4-14(9-11)20-17(24)15-16(19)23(22-21-15)10-12-5-7-13(18)8-6-12/h2-9H,10,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTQCCHOICUMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chlorobenzyl)urea](/img/structure/B2754398.png)
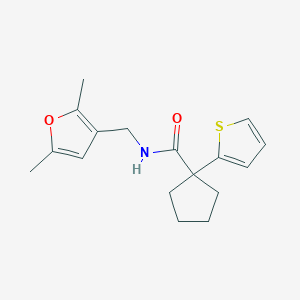
![6-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2754403.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide](/img/structure/B2754404.png)
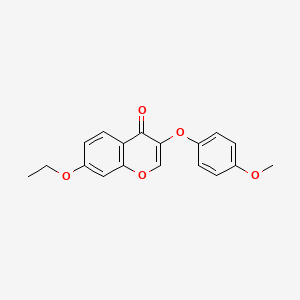

![methyl 3-(N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2754408.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2754410.png)
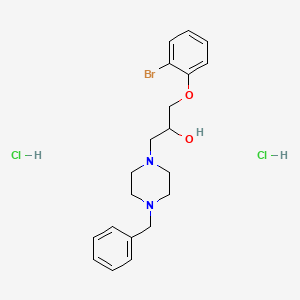
![N,N-diethyl-4-{[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]formamido}butanamide](/img/structure/B2754413.png)
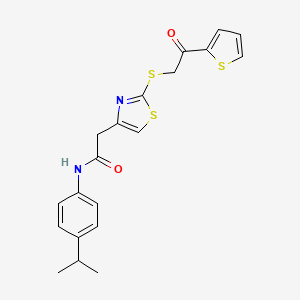
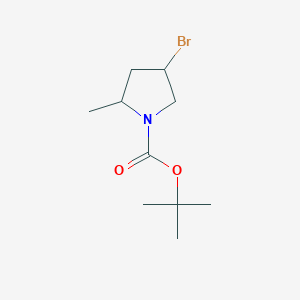
![4-[[2-(1-Oxo-2-propylisoquinolin-5-yl)oxyacetyl]amino]benzamide](/img/structure/B2754418.png)